Tecadenoson

Vue d'ensemble

Description

Le Tecadenoson est un nouvel agoniste sélectif du récepteur A1 de l'adénosine. Il est principalement évalué pour son potentiel à convertir la tachycardie supraventriculaire paroxystique (TSVP) en rythme sinusal . Le this compound stimule sélectivement le récepteur A1 de l'adénosine, qui joue un rôle crucial dans le ralentissement de la conduction des impulsions électriques dans le nœud atrioventriculaire (AV) du cœur .

Méthodes De Préparation

La synthèse du Tecadenoson implique une transglycosylation enzymatique. Une purine nucléoside phosphorylase d'Aeromonas hydrophila est utilisée pour catalyser la synthèse du this compound en transférant la fraction glucidique d'un donneur de nucléoside à une base hétérocyclique . Cette méthode a montré de bonnes conversions (49 à 67 %) dans des conditions de criblage .

Analyse Des Réactions Chimiques

Le Tecadenoson subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant ainsi ses propriétés chimiques.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de this compound, ce qui conduit à la formation de différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Le this compound est utilisé comme composé modèle pour étudier le comportement des agonistes sélectifs du récepteur A1 de l'adénosine.

Biologie : Il est utilisé pour étudier le rôle des récepteurs A1 de l'adénosine dans divers processus biologiques.

Médecine : Le this compound est évalué pour son potentiel dans le traitement des arythmies, en particulier de la TSVP.

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs A1 de l'adénosine.

Mécanisme d'action

Le this compound stimule sélectivement le récepteur A1 de l'adénosine. La stimulation de ce récepteur ralentit la conduction des impulsions électriques dans le nœud AV du cœur, réduisant le nombre d'impulsions électriques qui atteignent les ventricules . Cette action contribue à convertir la TSVP en rythme sinusal normal sans affecter de manière significative la pression artérielle .

Applications De Recherche Scientifique

Clinical Applications

-

Management of Paroxysmal Supraventricular Tachycardia (PSVT) :

- Clinical trials have demonstrated that tecadenoson can effectively convert PSVT to normal sinus rhythm. In a multicenter trial, an optimal regimen of 300 µg/600 µg was identified, achieving a conversion rate of 90% among patients with symptomatic PSVT .

- The drug's rapid action is notable; median time to conversion was less than one minute for higher dose regimens .

- Atrial Fibrillation :

- Potential Use in Cardiac Resuscitation :

Safety Profile

This compound's selective action minimizes common side effects associated with other adenosine receptor agonists. Clinical studies report fewer instances of flushing, dyspnea, and hypotension compared to traditional treatments like adenosine . The drug has also shown a lower incidence of post-conversion atrial fibrillation .

Case Studies

- Study on PSVT Management : A randomized controlled trial involving 181 patients evaluated multiple dosing regimens of this compound against placebo. The study concluded that higher doses significantly increased conversion rates and reduced adverse events compared to placebo, highlighting this compound's therapeutic potential in acute settings .

- Phase II Trial for Atrial Fibrillation : In this study, patients received varying doses of intravenous this compound to assess its impact on heart rhythm stabilization. Results indicated effective conversion rates with minimal side effects, supporting further investigation into its use for atrial fibrillation management .

Summary Table of Findings

Mécanisme D'action

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of this receptor slows the conduction of electrical impulses in the AV node of the heart, reducing the number of electrical impulses that reach the ventricles . This action helps in converting PSVT to normal sinus rhythm without significantly affecting blood pressure .

Comparaison Avec Des Composés Similaires

Le Tecadenoson est comparé à d'autres agonistes du récepteur A1 de l'adénosine tels que le sélodénoson et le PJ-875 . Bien que tous ces composés ciblent le récepteur A1, le this compound est unique par sa haute sélectivité et ses effets secondaires réduits. D'autres composés similaires comprennent :

Sélodénoson : Un autre agoniste sélectif du récepteur A1 de l'adénosine utilisé à des fins thérapeutiques similaires.

PJ-875 : Un composé ayant des propriétés pharmacologiques similaires mais une structure chimique différente.

N6-cyclopentyl adénosine (CPA) : Un composé structurellement similaire ayant des propriétés pharmacologiques différentes.

Le this compound se démarque par sa sélectivité de liaison favorable et sa solubilité supplémentaire conférée par l'oxygène du furane dans sa structure .

Activité Biologique

Tecadenoson is a novel selective A1 adenosine receptor agonist that has been primarily evaluated for its efficacy in converting paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm. This compound selectively stimulates the A1 adenosine receptor, which plays a crucial role in cardiac conduction and has implications for therapeutic applications in cardiology.

This compound acts by selectively binding to the A1 adenosine receptor, which is located in the atrioventricular (AV) node of the heart. The stimulation of this receptor leads to:

- Slowed conduction of electrical impulses : This action reduces the frequency of electrical impulses reaching the ventricles, thereby aiding in the conversion of PSVT to sinus rhythm without significantly affecting blood pressure.

- Lower incidence of adverse effects : Compared to non-selective adenosine agonists, this compound is associated with fewer side effects such as flushing, dyspnea, and hypotension due to its selective action on the A1 receptor rather than stimulating other adenosine receptor subtypes (A2A, A2B, A3) .

Clinical Trials and Efficacy

Multiple clinical trials have assessed the safety and efficacy of this compound. Key findings include:

- Phase I and II Trials : These studies demonstrated that this compound effectively converts PSVT to normal sinus rhythm in a significant percentage of patients. In one study, an optimal regimen (300 µg/600 µg) converted 90% of patients (28 out of 31) rapidly .

- Phase III Trials : Ongoing trials are evaluating this compound's effectiveness compared to standard treatments like adenosine. Early results suggest that this compound may provide a more favorable safety profile .

Comparative Analysis with Other Adenosine Agonists

The following table summarizes the biological activity and clinical outcomes associated with this compound compared to traditional adenosine:

| Characteristic | This compound | Adenosine |

|---|---|---|

| Receptor Selectivity | Selective for A1 | Non-selective |

| Primary Use | Conversion of PSVT | Conversion of PSVT |

| Common Side Effects | Fewer (e.g., flushing, hypotension) | More frequent (e.g., flushing, chest discomfort) |

| Conversion Rate in Trials | ~90% effectiveness | Variable effectiveness |

| Phase of Trials | Phase III ongoing | Established use |

Case Studies

Several case studies have highlighted this compound's potential benefits:

- In a controlled study involving patients with recurrent PSVT, administration of this compound resulted in rapid conversion to sinus rhythm without significant hemodynamic instability. Patients reported minimal side effects compared to historical data on adenosine use .

- Another study emphasized the lower incidence of atrial fibrillation post-conversion with this compound compared to adenosine, suggesting a potentially safer profile for patients at risk .

Propriétés

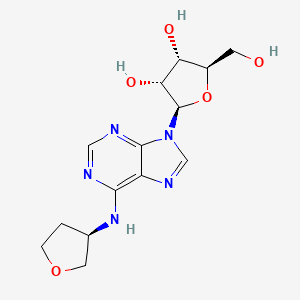

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESBDSFYJMDRJY-BAYCTPFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174415 | |

| Record name | Tecadenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles. | |

| Record name | Tecadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

204512-90-3 | |

| Record name | Tecadenoson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204512-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecadenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tecadenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.